1-Ethoxy-1,3-dimethoxynonane
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Overview
Description
1-Ethoxy-1,3-dimethoxynonane is an organic compound with the molecular formula C11H24O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by its ethoxy and dimethoxy functional groups attached to a nonane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-1,3-dimethoxynonane can be synthesized through a multi-step process involving the reaction of nonane derivatives with ethoxy and methoxy reagents. One common method involves the reaction of 1-bromo-1,3-dimethoxynonane with sodium ethoxide in an anhydrous solvent such as toluene or diethyl ether . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-1,3-dimethoxynonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium ethoxide (NaOEt), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted nonane derivatives
Scientific Research Applications
1-Ethoxy-1,3-dimethoxynonane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-ethoxy-1,3-dimethoxynonane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. Its ethoxy and methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxynonane: Similar structure but lacks the ethoxy group.
1-Ethoxy-1,3-dimethoxydecane: Similar structure with an additional carbon in the backbone.
1-Methoxy-1,3-dimethoxynonane: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-Ethoxy-1,3-dimethoxynonane is unique due to its specific combination of ethoxy and dimethoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
94088-08-1 |
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Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-ethoxy-1,3-dimethoxynonane |
InChI |
InChI=1S/C13H28O3/c1-5-7-8-9-10-12(14-3)11-13(15-4)16-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
JBLJTYZSYJSTNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(OC)OCC)OC |
Origin of Product |
United States |
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